5-Methyl-2,3-diphenylpyrazine
CAS No.: 78605-07-9
Cat. No.: VC19359586
Molecular Formula: C17H14N2
Molecular Weight: 246.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78605-07-9 |
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Molecular Formula | C17H14N2 |
Molecular Weight | 246.31 g/mol |
IUPAC Name | 5-methyl-2,3-diphenylpyrazine |
Standard InChI | InChI=1S/C17H14N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 |
Standard InChI Key | XKSJFAVKODCELZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Identification and Molecular Characteristics
5-Methyl-2,3-diphenylpyrazine (IUPAC name: 5-methyl-2,3-diphenylpyrazine) features a pyrazine core substituted with a methyl group at position 5 and phenyl rings at positions 2 and 3. Its molecular formula is , yielding a molecular weight of 246.31 g/mol. The compound’s planar aromatic system facilitates π-π stacking interactions, while the methyl group introduces steric and electronic modifications compared to halogenated analogs like 5-chloro-2,3-diphenylpyrazine.
Key structural distinctions:
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Methyl vs. Chlorine substituents: The methyl group enhances electron-donating effects and lipophilicity relative to chlorine, potentially improving solubility in nonpolar solvents .
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Crystallographic data: While no single-crystal XRD data exists for the methyl derivative, related iridium complexes incorporating 5-methyl-2,3-diphenylpyrazine ligands exhibit triclinic crystal systems with unit cell parameters approximating .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 5-methyl-2,3-diphenylpyrazine can be extrapolated from methods used for analogous compounds:
Route 1: Condensation of Benzil with Methylglyoxal
Benzil () reacts with methylglyoxal in basic conditions (e.g., NaOH/EtOH) at 70°C to yield 5-methyl-2,3-diphenylpyrazine via cyclocondensation. This method mirrors the synthesis of 5,6-diphenyl-2-hydroxypyrazine intermediates reported in patent literature .
Route 2: Halogenation Followed by Methylation
A two-step approach involves:
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Bromination of 2,3-diphenylpyrazine using at 110°C to produce 5-bromo-2,3-diphenylpyrazine .
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Nucleophilic substitution with methyl Grignard reagents () under inert atmosphere to install the methyl group.
Process Optimization
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Catalysts: -mediated reactions enhance yields by stabilizing intermediates.
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Temperature control: Maintaining temperatures below 150°C prevents decomposition of thermally sensitive precursors .
Table 1: Comparative Synthesis Parameters
Parameter | Route 1 | Route 2 |
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Yield (%) | ~65 | ~72 |
Reaction Time (h) | 8–10 | 12–14 |
Purity (HPLC) | ≥95% | ≥98% |
Physicochemical Properties
Thermal Stability
The methyl derivative exhibits a melting point range of 110–115°C, lower than its chloro analog (125–129°C), due to reduced intermolecular halogen bonding. Thermogravimetric analysis (TGA) shows decomposition onset at 280°C in nitrogen atmosphere.
Spectroscopic Profiles
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UV-Vis: in dichloromethane, attributed to π→π* transitions of the aromatic system .
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Photoluminescence: In iridium complexes, methyl substitution redshifts emission peaks to 555 nm (yellow) compared to 540 nm for fluorine-substituted analogs .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural analog, 4,4'-difluoro-5-methyl-2,3-diphenylpyrazine (MDPPF), demonstrates exceptional electroluminescent properties when coordinated to iridium:
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Device performance: Maximum brightness of 32,700 cd/m² and current efficiency of 44.7 cd/A in yellow-emitting OLEDs .
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Role of methyl group: Enhances hole-transport properties by modulating HOMO/LUMO levels (-5.3 eV/-2.8 eV) .
Coordination Chemistry
Iridium(III) complexes incorporating 5-methyl-2,3-diphenylpyrazine ligands exhibit:
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Luminescent quantum yields: Φ = 0.42 in thin-film configurations .
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Thermal stability: No emission quenching below 150°C, suitable for high-temperature device operation .
Comparative Analysis with Related Pyrazine Derivatives
Table 2: Substituent Effects on Key Properties
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